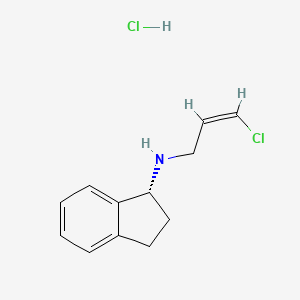

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indenamine core substituted with a chloroallyl group. Its molecular formula is C₁₂H₁₄ClN·HCl, with a molecular weight of 244.17 g/mol . The compound is characterized by its (R) configuration at the indenamine stereocenter and (Z) geometry at the chloroallyl double bond. It is primarily recognized as a synthetic intermediate or impurity in the production of Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease treatment . Key identifiers include CAS numbers 1175018-78-6 (hydrochloride salt) and 1175018-79-7 (free base) .

Properties

IUPAC Name |

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGWVDYIYJOVCZ-ZDFSRXSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC=CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-dihydro-1H-inden-1-amine

This intermediate is a crucial precursor and is typically prepared by reduction of 2,3-dihydro-1H-1-indanone oxime. Several methods exist:

Catalytic Reduction Using Alumino-Nickel in Alkaline Medium

An improved industrial method avoids pressurized hydrogenation by using alumino-nickel catalyst under basic conditions to reduce 2,3-dihydro-1H-1-indanone oxime to 2,3-dihydro-1H-inden-1-amine. This method simplifies operation, reduces cost, and uses conventional equipment without the need for specialized hydrogenation reactors.Raney Nickel Catalyzed Hydrogenation

Earlier methods employed Raney nickel under hydrogen pressure (e.g., 50 psi), but these require specialized equipment and longer reaction times (up to 25 hours).Alternative Reductions

Other reducing agents like TiCl3 have been reported but are less favored industrially due to cost or complexity.

Chloroallylation: Introduction of the 3-Chloroallyl Group

The key step to obtain (R,Z)-N-(3-chloroallyl)-2,3-dihydro-1H-inden-1-amine is the N-alkylation of the amine with 3-chloropropene (3-chloroallyl chloride or equivalent).

-

- The amine or its salt is reacted with 3-chloropropene under controlled temperature conditions (typically 0–50 °C, preferably 10–30 °C during addition).

- Organic or mineral bases such as triethylamine, pyridine, sodium hydroxide, or potassium hydroxide are used to facilitate the nucleophilic substitution at nitrogen.

- Suitable solvents include toluene, methylene chloride, acetonitrile, or chloroform, often in biphasic systems with water to aid phase separation.

- After addition, the reaction mixture is typically heated moderately (40–60 °C) to drive the reaction to completion.

Catalysts and Additives

Catalysts such as palladium or bases like sodium hydride may be employed to improve reaction efficiency, although industrial processes often optimize for minimal catalyst use.

Hydrochloride Salt Formation

- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability of the final compound.

- This step is typically straightforward, involving acidification of the reaction mixture or isolated free base with HCl in an appropriate solvent.

Industrial Production Methods

Batch Processing

Large reactors are used to conduct the chloroallylation and hydrochloride formation under controlled temperature and pressure, allowing scalability and process control.Continuous Flow Synthesis

To improve efficiency and yield, continuous flow reactors may be employed, providing better heat and mass transfer and consistent product quality.

Summary of Preparation Steps and Conditions

Additional Notes on Chemical Reactivity and Derivatives

- The chloroallyl group allows for further substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom, enabling derivative synthesis.

- Oxidation and reduction reactions on the compound are also possible, using agents like potassium permanganate or lithium aluminum hydride, respectively, for further functionalization.

Research Findings and Improvements

- The alumino-nickel reduction method significantly reduces industrial costs and complexity by eliminating the need for pressurized hydrogenation and specialized equipment.

- The "two steps treated different things alike" approach integrates reduction and subsequent alkylation steps in a streamlined process, enhancing efficiency.

- Continuous flow synthesis methods have been explored to improve reaction control and scalability in industrial settings.

Mechanism of Action

The mechanism by which (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, potentially affecting neurotransmitter release or uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

- (R,E)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride Molecular Formula: C₁₂H₁₄ClN·HCl Key Differences: (E) configuration at the chloroallyl double bond vs. (Z) in the target compound. Properties: Melting point >147°C (decomposition), >95% HPLC purity .

(S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

Substituted Indenamine Derivatives

Table 1: Structural Analogs with Modified Substituents

Key Observations:

- Substituent Impact : Electron-withdrawing groups (e.g., fluoro) enhance metabolic stability, while alkyl/aryl groups (e.g., diethyl, benzyl) modulate lipophilicity and receptor binding .

- Synthetic Complexity : Multi-step routes (e.g., Friedel-Crafts alkylation, reduction, protection/deprotection) are common, with yields ranging from 14% to 23% .

Pharmacologically Relevant Analogs

- Rasagiline Impurity 3 (Hydrochloride) Synonyms: (R,E)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride Molecular Weight: 207.70 (free base) + 36.46 (HCl) = 244.16 g/mol . Role: Highlights the importance of stereochemical purity in API manufacturing, as impurities may affect drug efficacy or safety .

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Physicochemical and Commercial Comparison

Table 2: Commercial and Physical Properties

Insights:

- Cost Factors : Chirality and substituent complexity significantly impact pricing. For example, enantiopure (R)-indenamine derivatives command premium prices (e.g., ¥18,300/g for (R)-2,3-dihydro-1H-inden-1-amine HCl) .

- Supply Chain : Platforms like ECHEMI emphasize supplier verification and tailored services for niche compounds .

Biological Activity

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as Rasagiline Impurity 3, is a compound with potential biological significance, particularly in the context of pharmacological applications. It is structurally related to Rasagiline, a drug used in the treatment of Parkinson's disease. This article reviews the biological activity of this compound based on available literature and research findings.

- Chemical Formula : C12H14ClN

- Molecular Weight : 207.70 g/mol

- IUPAC Name : (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Biological Activity Overview

The biological activity of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has been explored primarily in relation to its antioxidant properties and potential neuroprotective effects.

Antioxidant Activity

Research indicates that compounds similar to (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit significant antioxidant activity. For instance, studies have demonstrated that related indene derivatives can scavenge free radicals effectively.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |

| Compound B | 87.00 ± 0.50 | 10.50 ± 1.00 |

| (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride | TBD | TBD |

Note: TBD = To be determined based on future studies.

Neuroprotective Effects

Given its structural similarity to Rasagiline, (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit neuroprotective effects. Rasagiline is known to inhibit monoamine oxidase B (MAO-B), leading to increased levels of neuroprotective factors such as dopamine in the brain.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride:

- Study on Antioxidant Properties :

- Neuroprotection in Animal Models :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and what are their key challenges?

- Methodological Answer: The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation, hydrogenation, and regioselective alkylation. For example, analogous indenamine derivatives are synthesized via 5–6 steps with yields ranging from 14% to 23%, depending on the substituents and protecting groups used . Key challenges include controlling regioselectivity during Friedel-Crafts reactions and minimizing racemization during stereochemical modifications. NMR and RP-HPLC are critical for tracking intermediates and verifying purity (e.g., tR values and >95% purity reported) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and substituent positions. For example, diastereotopic protons in the indenamine core are resolved in <sup>1</sup>H-NMR spectra .

- Reverse-Phase HPLC (RP-HPLC): Validates purity (e.g., >95% purity with retention times documented under standardized conditions) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., Mol. formula C12H14ClN·HCl, Mol. weight 207.70) .

Q. How is the stereochemical configuration (R,Z) determined experimentally?

- Methodological Answer: X-ray crystallography or chiral HPLC with reference standards are employed. For example, SHELX software is widely used for crystallographic refinement to resolve enantiomeric configurations . Chiral columns (e.g., amylose-based) can separate (R) and (S) enantiomers, with retention times cross-referenced to known standards .

Advanced Research Questions

Q. What strategies improve regioselectivity in Friedel-Crafts acylation during synthesis?

- Methodological Answer: Acetyl chloride can act as both reagent and solvent to enhance regioselectivity in Friedel-Crafts reactions. For example, in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, this approach achieved >90% regioselectivity for the 5- and 6-positions while avoiding halogenated solvents . Computational modeling (e.g., density functional theory) can predict electron-rich aromatic sites to guide reagent design.

Q. How can enantiomeric impurities be minimized during asymmetric synthesis?

- Methodological Answer: Enzymatic deracemization using recombinant cyclohexylamine oxidase variants has been effective for resolving racemic mixtures. For instance, this method was applied to structurally similar compounds like N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, achieving >99% enantiomeric excess (ee) . Dynamic kinetic resolution (DKR) with chiral catalysts is another advanced strategy .

Q. What are the limitations of using NMR to analyze conformational dynamics in this compound?

- Methodological Answer: While NMR can detect slow-exchange conformers (e.g., via <sup>13</sup>C labeling), it struggles with rapid interconversion between Z/E isomers or boat-chair transitions in the indenamine core. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) complement NMR by modeling sub-nanosecond dynamics and predicting stable conformers .

Q. How do structural modifications (e.g., chloroallyl substitution) impact biological activity?

- Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the chloroallyl or indenamine positions. For example, replacing chlorine with fluorine alters electrophilicity and binding affinity to targets like US28 receptors, as shown in related compounds . Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled analogs) quantify binding efficiency .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic protocols?

- Critical Analysis: Discrepancies arise from differences in protecting group strategies and purification methods. For example, tert-butoxycarbonyl (Boc) protection improves intermediate stability but may reduce overall yield due to additional deprotection steps . Contradictory purity claims (e.g., 95% vs. 98%) often reflect variations in HPLC calibration standards or column aging .

Method Development Recommendations

Q. What emerging techniques could enhance the synthesis or analysis of this compound?

- Advanced Answer:

- Flow Chemistry: Reduces reaction times and improves scalability for multi-step syntheses.

- Cryo-EM: Resolves conformational heterogeneity in solid-state formulations.

- Machine Learning: Predicts optimal reaction conditions (e.g., solvent, catalyst) using datasets from analogous indenamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.